molecular formula C20H17NO4 B497611 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate CAS No. 354773-23-2

2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B497611
CAS No.: 354773-23-2
M. Wt: 335.4g/mol
InChI Key: FIZRFEMQFBFCDZ-UHFFFAOYSA-N
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Description

Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline and its derivatives have been synthesized through various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s also known as 1-azanaphthalene and benzo[b]pyridine .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various chemical reactions. For instance, two series of pyrazole-containing quinolones were synthesized using 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors through condensation followed by Suzuki–Miyaura cross-coupling method .


Physical and Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol .

Future Directions

Quinoline and its derivatives have shown substantial biological activities . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the study and development of new methods and synthetic approaches towards these compounds are expected to continue in the future .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13-11-17(16-5-3-4-6-18(16)21-13)20(23)25-12-19(22)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZRFEMQFBFCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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